molecular formula C20H28N4O7 B12371926 CbZ-Ala-Ala-Ala-Ala

CbZ-Ala-Ala-Ala-Ala

Cat. No.: B12371926
M. Wt: 436.5 g/mol
InChI Key: FFOIYSHGSOAIGT-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CbZ-Ala-Ala-Ala-Ala, also known as benzyloxycarbonyl-alanyl-alanyl-alanyl-alanine, is a modified peptide. It is a synthetic compound used primarily in scientific research. The compound is characterized by its sequence of four alanine residues, each linked by peptide bonds, and protected by a benzyloxycarbonyl (CbZ) group at the N-terminus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CbZ-Ala-Ala-Ala-Ala typically involves the stepwise coupling of alanine residues, starting from the C-terminus to the N-terminus. The process begins with the protection of the amino group of alanine using the benzyloxycarbonyl group. The protected alanine is then coupled with another alanine residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This process is repeated until the desired tetrapeptide is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling .

Chemical Reactions Analysis

Types of Reactions

CbZ-Ala-Ala-Ala-Ala can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CbZ-Ala-Ala-Ala-Ala has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CbZ-Ala-Ala-Ala-Ala involves its interaction with specific enzymes, particularly proteases. The benzyloxycarbonyl group protects the peptide from premature degradation, allowing it to reach its target site. Upon enzymatic cleavage, the protective group is removed, and the peptide can interact with its molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CbZ-Ala-Ala-Ala-Ala is unique due to its specific sequence of four alanine residues and the benzyloxycarbonyl protective group. This combination provides stability and specificity in enzymatic assays, making it a valuable tool in scientific research .

Properties

Molecular Formula

C20H28N4O7

Molecular Weight

436.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C20H28N4O7/c1-11(16(25)21-12(2)17(26)23-14(4)19(28)29)22-18(27)13(3)24-20(30)31-10-15-8-6-5-7-9-15/h5-9,11-14H,10H2,1-4H3,(H,21,25)(H,22,27)(H,23,26)(H,24,30)(H,28,29)/t11-,12-,13-,14-/m0/s1

InChI Key

FFOIYSHGSOAIGT-XUXIUFHCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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